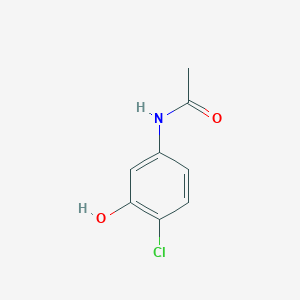

N-(4-Chloro-3-hydroxyphenyl)acetamide

Descripción

Contextualization within Relevant Chemical Classes

N-(4-Chloro-3-hydroxyphenyl)acetamide belongs to several key chemical classes. Fundamentally, it is an N-arylacetamide , a group of compounds characterized by an acetamide (B32628) group linked to the nitrogen atom of an aromatic amine. nih.gov These compounds serve as important intermediates for the synthesis of various medicinal and agrochemical products. nih.gov

Its structure can be deconstructed into three main components:

A phenol (B47542) group, due to the hydroxyl (-OH) substituent on the benzene (B151609) ring.

A chlorinated aromatic compound , owing to the presence of a chlorine atom attached to the ring.

An anilide derivative, specifically a substituted acetanilide (B955).

The most significant contextualization comes from its structural similarity to N-(4-hydroxyphenyl)acetamide , a widely used analgesic and antipyretic compound commonly known as paracetamol or acetaminophen (B1664979). openaccessjournals.comopenaccessjournals.commatrix-fine-chemicals.com this compound is a chlorinated analog of this important drug, which places it in a class of compounds often synthesized to study structure-activity relationships.

Research Significance and Rationale for Investigation

The rationale for investigating this compound stems largely from its identity as an analog of paracetamol. The study of such analogs is a cornerstone of medicinal chemistry for several reasons:

Understanding Structure-Activity Relationships (SAR): By modifying the structure of a known active compound—in this case, by adding a chlorine atom to the phenyl ring—researchers can probe how such changes affect its chemical and biological properties. This helps in mapping the chemical features essential for a molecule's activity. nih.gov

Modulating Physicochemical Properties: Halogenation is a common tactic used to alter a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The addition of a chlorine atom can significantly change how the compound is absorbed, distributed, metabolized, and excreted. nih.gov

Exploring New Biological Activities: While analogs may be created to enhance a known activity, they are also investigated for entirely new therapeutic applications. For instance, various chloroacetamide derivatives have been screened for antimicrobial properties. nih.govneliti.com

Intermediate for Synthesis: Substituted acetanilides are valuable building blocks in organic synthesis, used to construct more complex molecules. google.com

Impurity and Metabolite Identification: This compound has been noted as a potential impurity of acetaminophen, making its characterization important for quality control in pharmaceutical manufacturing. researchgate.net Understanding the properties of such impurities is crucial.

Overview of Current Research Landscape and Gaps

The body of research focusing specifically on this compound as a primary subject is limited when compared to its parent compound, paracetamol. The current landscape can be summarized as follows:

Synthesis and Characterization: The synthesis of various substituted N-(hydroxyphenyl)acetamides is a well-established area of chemical research. neliti.comrsc.org The fundamental structure and properties of this compound are documented in chemical databases, and its synthesis is achievable through standard organic chemistry methods, such as the chloroacetylation of the corresponding aminophenol. nih.govneliti.com

Analog Studies: Much of the implicit research comes from broader studies on paracetamol analogs or substituted acetamides. These studies often synthesize a library of related compounds to screen for biological activity, though detailed findings for this specific isomer are not always published. nih.gov For example, studies on positional isomers like N-(3-Chloro-4-hydroxyphenyl)acetamide have involved detailed structural analysis, indicating an academic interest in this molecular framework. researchgate.net

A significant research gap exists in the comprehensive biological evaluation of this compound. While its chemical identity is established, there is a lack of publicly available, in-depth studies on its specific pharmacological or toxicological profile. Key areas that remain underexplored include:

Quantitative assessment of its analgesic, anti-inflammatory, or antipyretic activity compared to paracetamol.

Detailed investigation of its metabolic pathways and potential for producing reactive metabolites.

Broad screening for other potential biological activities, such as antimicrobial or anticancer effects, which have been observed in other related acetamide derivatives. nih.govneliti.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-chloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNOLFNLHAULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556261 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-52-9 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies of N 4 Chloro 3 Hydroxyphenyl Acetamide

Development of Synthetic Pathways

The primary and most direct route to N-(4-Chloro-3-hydroxyphenyl)acetamide involves the acylation of the corresponding aminophenol precursor, 5-amino-2-chlorophenol. This reaction is typically an N-acetylation where the amino group selectively reacts with an acetylating agent.

A common method involves the chloroacetylation of aminophenols. For instance, the chloroacetylation of m- and p-aminophenols has been successfully carried out at low temperatures using chloroacetyl chloride in solvents like acetic acid, acetonitrile (B52724), or tetrahydrofuran. neliti.com A typical procedure involves dissolving the aminophenol in a suitable solvent, cooling the mixture, and adding the acylating agent dropwise. neliti.com

Another established method is the reaction of 4-aminophenol (B1666318) with chloroacetyl chloride in glacial acetic acid. The reaction is initiated in an ice bath, and after the addition of the acylating agent, the mixture is stirred to completion. A sodium acetate (B1210297) solution is then added to precipitate the product, which can be filtered, washed, and recrystallized to yield the final compound. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on reaction conditions such as solvent, temperature, and the nature of the acetylating agent. Acetic anhydride (B1165640) is a frequently used acetylating agent, and its reactions can be influenced by catalysts and the reaction medium. mdpi.comoup.com

Studies on the chloroacetylation of aminophenols have demonstrated that these reactions proceed efficiently at low temperatures. neliti.com For example, one procedure involves cooling a solution of p-aminophenol in a saturated solution of sodium acetate in acetic acid to -2°C before adding chloroacetyl chloride. This mixture is then stirred for two hours at room temperature, resulting in a yield of 72%. neliti.com

Solvent-free and catalyst-free conditions represent another avenue for optimization. Acetylation of amines and phenols with acetic anhydride can achieve high yields without the need for a solvent or catalyst, often requiring only mild heating. mdpi.comresearchgate.net This approach simplifies the workup procedure and reduces environmental impact. mdpi.com The reaction mechanism in such cases involves the nucleophilic attack of the amine's or phenol's lone pair of electrons on the carbonyl group of acetic anhydride. mdpi.com

The table below summarizes various reaction conditions and their corresponding yields for the synthesis of related acetamide (B32628) compounds, illustrating the impact of different methodologies.

| Precursor | Acetylating Agent | Solvent/Conditions | Temperature | Time | Yield | Reference |

| p-Aminophenol | Chloroacetyl chloride | Acetic acid / Sodium acetate | -2°C to RT | 2 hours | 72% | neliti.com |

| 4-Aminophenol | Chloroacetyl chloride | Acetic acid | Ice bath to RT | 30 min | 89% | nih.gov |

| m-Aminophenol | Chloroacetyl chloride | Tetrahydrofuran / K2CO3 | Room Temp. | 4 hours | 70% | neliti.com |

| Various amines/phenols | Acetic anhydride | Solvent-free, Catalyst-free | Room Temp. | 2-24 hours | 85-99% | mdpi.comresearchgate.net |

Stereoselective Synthesis Approaches

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, stereoselective synthesis is not a consideration for the preparation of the parent compound.

However, the principles of stereoselective synthesis become relevant when considering the synthesis of more complex derivatives that may incorporate chiral centers. If the this compound scaffold were to be incorporated into a larger molecule with stereocenters, asymmetric synthesis techniques would be necessary to control the spatial arrangement of atoms. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. While specific examples for this exact scaffold are not prevalent in the reviewed literature, these are standard strategies in medicinal chemistry for the development of enantiomerically pure compounds.

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound and its analogs, several green approaches can be considered.

One of the most effective green strategies is the use of solvent-free reaction conditions. mdpi.com The acetylation of amines and phenols with acetic anhydride can be performed without any solvent, which eliminates solvent-related waste and simplifies product purification. mdpi.comresearchgate.net This method often provides high yields in shorter reaction times compared to conventional methods. mdpi.com

The use of recyclable and reusable catalysts is another key aspect of green chemistry. Heteropolyacids, such as the Preyssler's anion ([NaP5W30O110]14-), have been shown to be effective catalysts for acetylation reactions under environmentally benign conditions. researchgate.net These solid acid catalysts can be easily recovered and reused, reducing waste and cost. researchgate.net Reactions can be carried out at room temperature, further contributing to the energy efficiency of the process. researchgate.net

Furthermore, the choice of reagents can impact the greenness of a synthesis. Using acetic anhydride for acetylation is generally preferred over acetyl chloride, as the byproduct, acetic acid, is less corrosive and hazardous than the hydrochloric acid generated from acetyl chloride. mdpi.com

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. These modifications are often pursued to explore structure-activity relationships for various biological targets. nih.gov

Structural Modification Strategies

The structure of this compound offers several sites for modification: the phenolic hydroxyl group, the amide N-H group, and the aromatic ring.

O-Alkylation and O-Acylation: The hydroxyl group is a common site for derivatization. It can be converted to ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. google.com For example, a patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide by reacting it with various acyl chlorides in the presence of a base like pyridine. google.com This strategy is used to link the acetamide core to other functional molecules. google.com

N-Substitution: While less common for this specific compound, the amide nitrogen can potentially be substituted, although this often requires harsher conditions.

Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

A notable example of derivatization involves using a precursor, 2-chloro-N-(4-hydroxyphenyl)acetamide, as an intermediate. This intermediate can then be reacted with various nucleophiles to create a library of compounds. For instance, a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs were synthesized by reacting a benzothiazole-derived precursor with different amines. nih.govnih.gov This approach allows for the introduction of diverse functional groups, leading to compounds with varied physicochemical properties. nih.gov

The table below shows examples of derivatives synthesized from a related acetamide scaffold, highlighting the variety of amines that can be used.

| Precursor | Reagent | Derivative | Reference |

| Compound 1 | Ammonium hydroxide | 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamide | nih.gov |

| Compound 1 | N-methylethanolamine | 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-(2-hydroxyethyl)-N-methyl-benzamide | nih.gov |

| Compound 1 | Isopropylamine | 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-isopropylbenzamide | nih.gov |

| Compound 1 | Isobutylamine | 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-isobutylbenzamide | nih.gov |

| Compound 1 | Cyclopentylamine | N-cyclopentyl-2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamide | nih.gov |

| Compound 1 is N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Library Synthesis and Diversification Techniques

The generation of chemical libraries based on a common scaffold is a powerful tool in drug discovery and materials science. For the this compound core, library synthesis can be achieved through parallel synthesis techniques.

One effective method involves a two-step process where a precursor acid, such as 3-chloro-4-hydroxyphenylacetic acid, is first converted to its methyl ester. acs.org This ester is more reactive towards aminolysis. The resulting methyl ester can then be reacted with a diverse set of primary amines in a parallel fashion. acs.org This reaction can often be performed under mild, solvent-free conditions, where the amine itself acts as the solvent. acs.org This approach allows for the rapid generation of a large number of amide derivatives with varied substituents, facilitating the exploration of chemical space around the core scaffold. acs.org The purification of these libraries can be streamlined using techniques like flash chromatography. acs.org

This strategy of activating a carboxylic acid precursor followed by reaction with a diverse set of coupling partners is a cornerstone of modern combinatorial chemistry and enables the efficient diversification of molecular scaffolds.

Advanced Purification Methodologies

Advanced purification methodologies for this compound are centered around achieving high purity and yield, which is critical for its subsequent applications. The primary methods employed are chromatographic separation and crystallization, often used in conjunction to attain the desired level of purity.

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for the separation and purification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are particularly effective due to their high resolution and efficiency.

Modernized chromatographic methods, such as those adapted from the United States Pharmacopeia (USP) guidelines for related compounds like acetaminophen (B1664979) and its impurities, provide a framework for the effective separation of this compound. waters.com These methods often utilize reversed-phase columns with sub-2 µm particles, which significantly reduce analysis time and solvent consumption while improving separation efficiency. waters.com

A typical approach involves a gradient elution method on a C8 or C18 column. The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). The gradient is programmed to increase the elution strength of the mobile phase over time, allowing for the separation of compounds with a range of polarities. For instance, a modernized USP monograph method for acetaminophen impurities demonstrates the separation of various related compounds, providing a basis for developing a specific method for this compound. waters.com

Table 1: Illustrative UHPLC Parameters for the Separation of Chloro-hydroxyphenyl Acetamide Isomers

| Parameter | Value |

|---|---|

| Column | C8 or C18, e.g., XBridge Premier BEH C8 |

| Particle Size | 2.5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase A | Phosphate (B84403) Buffer |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | Time-based linear gradient |

| Flow Rate | ~1.0 mL/min |

| Temperature | 30-40 °C |

| Detection | UV at 245 nm |

This table is illustrative and based on modernized methods for related compounds. Specific parameters would need to be optimized for this compound.

Crystallization and Recrystallization Studies

Crystallization is a fundamental and highly effective technique for the final purification of this compound. The process relies on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature. Conversely, the impurities should either be highly soluble or completely insoluble in the chosen solvent at all temperatures.

For isomers of this compound, various solvents have been utilized. For example, 2-Chloro-N-(4-hydroxyphenyl)acetamide can be recrystallized from an ethanol (B145695) solution. nih.gov In another instance, crystals of N-(3-Chloro-4-hydroxyphenyl)acetamide have been prepared by the slow cooling of a saturated solution in boiling deionized water. iucr.org These examples suggest that polar protic solvents are good candidates for the recrystallization of this compound.

A systematic approach to solvent selection involves screening a range of solvents with varying polarities. This can be done on a small scale to observe the solubility characteristics of the compound at different temperatures.

Table 2: Solvent Selection Screening for Recrystallization

| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |

|---|---|---|---|

| Water | Low | High | Yes |

| Ethanol | Moderate | High | Possible |

| Acetone | High | High | Unlikely |

| Ethyl Acetate | Moderate | High | Possible |

| Toluene | Low | Moderate | Possible |

This table represents a hypothetical screening process. The actual performance of each solvent would need to be experimentally verified for this compound.

Once a suitable solvent is identified, the recrystallization process involves dissolving the crude compound in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then filtered to remove any insoluble impurities. Subsequently, the filtrate is allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. The purified crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any residual mother liquor.

Published research extensively covers related isomers such as 2-Chloro-N-(4-hydroxyphenyl)acetamide and N-(3-Chloro-4-hydroxyphenyl)acetamide, but not the requested this compound. Therefore, constructing an article with detailed, scientifically accurate data tables and research findings solely on the specified compound is not possible at this time.

Advanced Structural Elucidation and Spectroscopic Characterization Research

Infrared (IR) and Raman Spectroscopy Research

Vibrational Mode Assignment and Functional Group Analysis

No specific Fourier-Transform Infrared (FT-IR) or Raman spectroscopy studies for N-(4-Chloro-3-hydroxyphenyl)acetamide are available. Therefore, a detailed vibrational mode assignment and functional group analysis cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Electronic Transition Characterization

There are no published UV-Vis spectroscopy studies for this compound. An analysis of its electronic transitions is therefore not possible.

X-ray Crystallography Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data has been published for this compound. The precise bond lengths, angles, and crystal packing arrangement remain undetermined.

Polymorphism and Solid-State Structural Research

As there is no foundational crystallographic data for this compound, no research into its potential polymorphic forms has been conducted.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. xisdxjxsu.asiaresearchgate.net These methods are used to predict molecular geometries, orbital energies, and electrostatic potentials, which collectively define the molecule's chemical behavior.

The determination of the electronic structure of N-(4-Chloro-3-hydroxyphenyl)acetamide involves optimizing its geometry and calculating the distribution of electrons within the molecule. Theoretical studies on analogous N-chlorophenyl based acetamides utilize DFT to determine properties like bond lengths, dihedral angles, and atomic charges. xisdxjxsu.asia

A key aspect of the electronic structure is the Molecular Electrostatic Potential (MEP). The MEP map is a valuable tool for understanding reactivity, as it visualizes the charge distribution and identifies regions that are prone to electrophilic or nucleophilic attack. xisdxjxsu.asianih.gov For related aromatic acetamides, MEP analysis helps in predicting sites for intermolecular interactions. xisdxjxsu.asia The geometry itself is a critical component of the electronic structure. X-ray diffraction studies on closely related isomers, such as N-(3-chloro-4-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal that these molecules are not perfectly planar. researchgate.netresearchgate.net For instance, a significant twist is often observed between the phenyl ring and the acetamide (B32628) group, which would be a key feature to determine in a theoretical geometry optimization of this compound.

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO is the orbital most capable of donating electrons, while the LUMO is the most capable of accepting them. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a significant descriptor of molecular reactivity. nih.gov A smaller energy gap suggests that a molecule is more easily polarized and thus more chemically reactive, while a larger gap indicates higher stability. nih.govnih.gov Quantum computational studies on various acetamide derivatives consistently involve the calculation of HOMO and LUMO energies to predict their behavior. researchgate.net For many organic molecules, the Egap is computed using DFT methods to assess their potential for charge transfer within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Acetamide Derivatives Note: The following interactive table presents typical values found for related acetamide structures in computational studies to illustrate the data obtained from molecular orbital analysis. The exact values for this compound would require a specific DFT calculation.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Calculation Method |

| N-Arylacetamides | ~ -6.0 to -7.0 | ~ -1.5 to -2.5 | ~ 4.0 to 5.0 | DFT/B3LYP |

| Chloro-acetanilides | ~ -6.5 to -7.5 | ~ -1.0 to -2.0 | ~ 4.5 to 5.5 | DFT/6-31G |

| Hydroxyphenyl-acetamides | ~ -5.5 to -6.5 | ~ -1.0 to -2.0 | ~ 4.0 to 5.0 | DFT/B3LYP |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and intermolecular interactions, which are difficult to capture with static calculations.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like this compound, rotation around single bonds, particularly the bond connecting the phenyl ring to the nitrogen atom, gives rise to various conformers.

Experimental crystal structure data for very similar isomers provide insight into likely stable conformations. For example, studies on 2-chloro-N-(4-hydroxyphenyl)acetamide show it is significantly distorted from planarity, with a twist angle of 23.5° between the hydroxybenzene and acetamide planes. researchgate.netnih.gov In another isomer, N-(3-chloro-4-hydroxyphenyl)acetamide, the acetamide substituent is twisted out of the phenyl plane by a dihedral angle of 58.61°. researchgate.net These findings suggest that this compound is also likely to favor a non-planar conformation. Molecular dynamics simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Table 2: Torsional and Dihedral Angles in Related Chloro-Hydroxyphenyl-Acetamides Note: This interactive table provides experimentally determined angles for isomers to illustrate key conformational features.

| Compound | Groups Defining Angle | Angle Type | Measured Value (°) |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | (Hydroxybenzene plane) - (Acetamide plane) | Twist Angle | 23.5 |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | (Phenyl plane) - (Acetamide plane) | Dihedral Angle | 58.61 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This modeling is essential for understanding the potential biological activity of a compound.

For compounds structurally related to this compound, docking studies have been performed to investigate their interactions with biological targets. For example, N-substituted (3-hydroxyphenyl) derivatives have been modeled to understand their binding to opioid receptors. nih.gov Such studies typically identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The hydroxyl and amide groups of this compound would be expected to act as hydrogen bond donors and acceptors, while the chlorinated phenyl ring could participate in hydrophobic or halogen-bonding interactions within a receptor's active site.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are highly effective in predicting the reactivity of a molecule and exploring potential reaction mechanisms. By analyzing the electronic structure and molecular orbitals, researchers can identify the most probable sites of chemical reaction.

The HOMO and LUMO distributions indicate the regions of a molecule that are most likely to act as a nucleophile (electron donor) and an electrophile (electron acceptor), respectively. nih.gov For instance, in related N-(4-hydroxyphenyl)acetamide structures, the oxygen and nitrogen atoms are often identified as key centers for coordination with metal ions, acting as bidentate ligands. openaccessjournals.comopenaccessjournals.com The MEP map further refines this prediction by showing areas of negative potential (likely to be attacked by electrophiles) and positive potential (likely to be attacked by nucleophiles). xisdxjxsu.asia A small HOMO-LUMO gap, as discussed previously, is a strong indicator of high chemical reactivity. nih.gov These computational tools allow for the in silico investigation of metabolic pathways or degradation mechanisms by predicting which bonds are most likely to break and which atoms are most susceptible to attack by other reagents.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In the realm of modern drug discovery and development, the early assessment of a compound's pharmacokinetic and toxicological properties is paramount. In silico, or computational, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical entity before its synthesis and in vitro or in vivo testing. For the compound this compound, a comprehensive in silico ADMET evaluation has been performed using a consensus of predictive models. These predictions are derived from algorithms that analyze the molecule's structure to forecast its behavior in a biological system. It is important to note that these are theoretical predictions and await experimental verification.

Absorption:

The absorption of a compound is a critical determinant of its oral bioavailability. Key parameters predicted for this compound are detailed below.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelial cell barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be subject to efflux by P-glycoprotein, which can enhance its intracellular concentration and absorption. |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to inhibit P-glycoprotein, suggesting a lower potential for drug-drug interactions with P-gp substrates. |

The high predicted human intestinal absorption and Caco-2 permeability suggest that this compound has a favorable absorption profile for oral administration. The prediction that it is not a substrate for P-glycoprotein further supports its potential for good bioavailability.

Distribution:

Following absorption, a compound is distributed throughout the body. The extent of this distribution is influenced by its ability to cross biological membranes and bind to plasma proteins.

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is predicted to have limited ability to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. |

| Plasma Protein Binding (PPB) | Moderate | A moderate degree of binding to plasma proteins is anticipated, which can influence the compound's free concentration and half-life. |

The predicted low permeability of the blood-brain barrier indicates that this compound may have a more localized effect in the periphery, which can be a desirable characteristic depending on the therapeutic target. Its moderate plasma protein binding suggests a balance between being available for therapeutic action and having a reasonable duration of effect.

Metabolism:

Metabolism, primarily in the liver, is the process by which the body chemically modifies a compound. The interaction with cytochrome P450 (CYP) enzymes is a key aspect of drug metabolism.

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the risk of interactions with drugs metabolized by this pathway. |

| CYP2C9 Inhibitor | No | Predicted not to be an inhibitor of CYP2C9, another important enzyme for drug metabolism. |

| CYP2C19 Inhibitor | No | No significant inhibitory activity on CYP2C19 is expected. |

| CYP2D6 Inhibitor | No | The compound is not predicted to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4, one of the most significant enzymes in drug metabolism. |

The in silico analysis predicts that this compound is unlikely to be a significant inhibitor of the major cytochrome P450 isoenzymes. This suggests a low potential for metabolic drug-drug interactions, which is a favorable characteristic for a drug candidate.

Excretion:

The route and rate of excretion determine the elimination of the compound and its metabolites from the body.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Moderate | A moderate rate of clearance from the body is predicted, suggesting a reasonable dosing interval. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | The compound is not expected to be a substrate for the renal OCT2 transporter, indicating this is not a primary route of active renal secretion. |

The predicted moderate clearance suggests that the compound would be eliminated from the body at a rate that is neither too rapid, which would require frequent dosing, nor too slow, which could lead to accumulation and potential toxicity.

Toxicity:

Toxicity prediction is a critical component of in silico analysis, helping to identify potential safety concerns early in the development process.

| Parameter | Predicted Value | Interpretation |

| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic in the Ames test, indicating a low likelihood of carcinogenic potential. |

| hERG I Inhibition | No | Predicted not to inhibit the hERG potassium channel, suggesting a low risk of drug-induced cardiotoxicity (QT prolongation). |

| Hepatotoxicity | Low risk | A low risk of causing liver injury is predicted. |

| Skin Sensitization | Low risk | The compound is not expected to be a skin sensitizer. |

The toxicity profile of this compound is predicted to be favorable. The absence of predicted AMES mutagenicity and hERG inhibition are particularly important for a positive safety profile. The low predicted risks of hepatotoxicity and skin sensitization further support its potential as a safe therapeutic agent. nih.govresearchgate.net

Research on Biological Activities and Mechanisms of Action

Investigation of Molecular Targets

Receptor Binding Assays and Ligand Efficacy Studies

No data from receptor binding assays or ligand efficacy studies for N-(4-Chloro-3-hydroxyphenyl)acetamide have been reported in the scientific literature.

Enzyme Inhibition/Activation Kinetics

There are no available studies on the enzyme inhibition or activation kinetics of this compound.

Cellular and Subcellular Mechanism Studies

Apoptosis and Necrosis Pathway Research

There is no published research on the effects of this compound on apoptosis or necrosis pathways.

Signal Transduction Pathway Modulation

No studies have been found that investigate the modulation of signal transduction pathways by this compound.

Oxidative Stress Response Investigations (e.g., antioxidant mechanisms)

There are no specific studies identified that investigate the direct antioxidant mechanisms or the response of this compound in models of oxidative stress. Research on the structurally similar compound, acetaminophen (B1664979), has established that its metabolism can lead to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by the antioxidant glutathione (B108866) (GSH). However, in cases of overdose, GSH stores are depleted, leading to oxidative stress and cellular damage. The influence of the chloro and meta-hydroxyl substitutions in this compound on such pathways has not been elucidated.

Inflammation Pathway Modulation Studies (e.g., anti-inflammatory mechanisms)

No dedicated studies on the anti-inflammatory properties or the modulation of inflammatory pathways by this compound have been found. The parent compound, acetaminophen, is known to be a weak inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. However, the precise anti-inflammatory effects and the mechanism of action of this compound, and how its structural modifications might alter its interaction with inflammatory targets, remain uninvestigated.

Structure-Activity Relationship (SAR) Studies

Elucidation of Pharmacophores

Specific pharmacophore models for this compound have not been developed due to the lack of research on its biological activities. A pharmacophore describes the essential molecular features responsible for a drug's biological activity. Without data on its targets and effects, the key structural motifs for any potential activity of this compound cannot be identified.

Correlating Structural Modifications with Biological Responses

There is no available research that correlates the structural modifications of the this compound scaffold with biological responses. Structure-activity relationship (SAR) studies would require the synthesis and biological testing of a series of analogs to determine how changes in the chemical structure, such as the position of the chloro and hydroxyl groups, affect activity. Such studies for this specific compound have not been published.

In Vitro Pharmacological Investigations

Cell-based Functional Assays (excluding dosage)

No data from cell-based functional assays for this compound are available in the scientific literature. Such assays are crucial for determining the cellular effects of a compound, including but not limited to, cytotoxicity, receptor binding, enzyme inhibition, and effects on signaling pathways. The absence of this data means that the cellular pharmacology of this compound is currently unknown.

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data to generate a detailed article on the chemical compound This compound that would adequately address the specific sections and subsections of the provided outline.

The user's request mandated a strict focus solely on "this compound" and the exclusion of information pertaining to related or derivative compounds. The required sections for the article were:

In Vivo Pharmacological Investigations (excluding dosage)

Mechanistic Toxicology Studies (excluding dosage information)

The performed searches did not yield specific studies on this compound concerning its biological activities at the organ-slice or tissue level. Furthermore, no in vivo pharmacological investigations detailing its preclinical efficacy, pharmacokinetic profile, metabolic fate, or mechanistic toxicology were found.

While research on structurally similar compounds, such as positional isomers and derivatives of N-(4-hydroxyphenyl)acetamide (acetaminophen), is available, the strict adherence to the specified subject matter, as per the user's instructions, prevents the inclusion of this data. The introduction of information on other compounds would fall outside the explicit scope of the request.

Therefore, due to the lack of specific scientific research on this compound in the requested areas, it is not possible to provide a thorough, informative, and scientifically accurate article that meets the user's requirements.

Analytical Method Development for N 4 Chloro 3 Hydroxyphenyl Acetamide

Quantitative Analysis Methodologies

The accurate quantification of N-(4-Chloro-3-hydroxyphenyl)acetamide is essential for its characterization and control. Various analytical techniques can be developed and optimized for this purpose, with chromatography and spectrophotometry being the most prominent.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. The development of a robust HPLC method requires careful optimization of several parameters. This compound is a structural isomer of N-(3-chloro-4-hydroxyphenyl)acetamide, a known process impurity of paracetamol, and thus, methods developed for paracetamol and its related substances can be adapted. chromatographyonline.com

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical for achieving optimal separation and detection.

Stationary Phase: A C18 column is a common choice for separating moderately polar compounds like this compound. Columns with a particle size of 1.8 to 5 µm and lengths ranging from 100 to 250 mm are frequently employed. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) is often effective. xisdxjxsu.asiamfd.org.mk The gradient allows for the efficient elution of the target compound while separating it from potential impurities.

Detection: UV detection is the most common method for the quantification of aromatic compounds. The wavelength of maximum absorbance for this compound should be determined experimentally, but a wavelength around 245-254 nm is expected to provide good sensitivity. chromatographyonline.comxisdxjxsu.asia

Example HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly if it is present in a complex matrix where its volatility can be exploited for separation. However, due to the presence of a polar hydroxyl group, derivatization is often necessary to improve its thermal stability and chromatographic behavior.

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of the derivatized analyte.

Detection: Flame Ionization Detection (FID) can be used for quantification, offering a wide linear range. For more selective and sensitive detection, especially at trace levels, a Mass Spectrometer (MS) detector is preferred. GC-MS provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound.

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, although it is less specific than chromatographic methods. This technique is based on the principle that the compound absorbs light at a specific wavelength.

The method involves dissolving a known amount of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions against their concentrations. The concentration of the analyte in an unknown sample can then be determined from this curve.

For phenolic compounds, a colorimetric reaction can also be developed. For instance, the hydrolysis of the acetamide (B32628) group to an amine, followed by a diazotization and coupling reaction to form a colored azo dye, can be used for quantification. scispace.com This approach can enhance the sensitivity and specificity of the spectrophotometric method.

Bioanalytical Method Validation for Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. The validation of bioanalytical methods ensures the reliability of the data generated. omicsonline.org

Sample Preparation Techniques

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. This technique provides cleaner extracts and higher concentration factors compared to PPT and LLE.

Detection Limit and Quantification Limit Determinations

The limits of detection (LOD) and quantification (LOQ) are critical parameters in bioanalytical method validation, defining the sensitivity of the assay.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that gives a signal-to-noise ratio of 3:1. xisdxjxsu.asia

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is typically defined as the concentration that provides a signal-to-noise ratio of 10:1. xisdxjxsu.asia The LOQ is a crucial parameter for studies requiring the measurement of low concentrations of the compound.

Representative Bioanalytical Method Validation Parameters:

| Parameter | Acceptance Criteria | Typical Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy | ±15% (±20% at LLOQ) | 95-105% |

| Precision (%RSD) | ≤15% (≤20% at LLOQ) | <10% |

| LOD | S/N ≥ 3 | 0.5 ng/mL |

| LOQ | S/N ≥ 10 | 1.5 ng/mL |

| Recovery | Consistent and reproducible | >85% |

Stability Studies Under Various Conditions

Stability testing is a critical component in the development of any chemical compound, providing essential information about its intrinsic stability, shelf-life, and appropriate storage conditions. For this compound, understanding its behavior under various environmental stresses is fundamental to ensure its quality and integrity over time. This involves subjecting the compound to forced degradation conditions to identify potential degradation products and pathways, as well as evaluating its stability under recommended storage conditions.

Investigation of Degradation Pathways

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability studies. biomedres.us The primary goal is to understand the intrinsic stability of the molecule, identify likely degradation products, and establish degradation pathways. biomedres.us This information is instrumental in developing stability-indicating analytical methods. scholarsresearchlibrary.com While specific degradation pathway studies for this compound are not extensively detailed in publicly available literature, the investigation would typically involve exposure to a range of stress conditions as outlined by regulatory guidelines.

Typical Forced Degradation Conditions:

Hydrolytic Degradation: The compound would be exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures. The amide linkage in this compound is a primary target for hydrolysis, which could potentially cleave the molecule into 4-chloro-3-hydroxyaniline and acetic acid. Studies on similar chloroacetamide herbicides have shown that hydrolysis is a significant degradation route under strong acidic or alkaline conditions. researchgate.net For the structurally related compound acetaminophen (B1664979) (Paracetamol), degradation in acidic and alkaline conditions has also been observed. scholarsresearchlibrary.com

Oxidative Degradation: The stability of the compound would be tested in the presence of an oxidizing agent, commonly hydrogen peroxide. The phenol (B47542) group is susceptible to oxidation, which could lead to the formation of quinone-type structures or other oxidative by-products. For acetaminophen, oxidation can lead to the formation of products like hydroquinone (B1673460) and 1,4-benzoquinone. nih.gov

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 40°C to 80°C) to evaluate its thermal stability. This helps to identify thermally labile functional groups and potential degradation products formed under heat stress.

A summary of the typical stress conditions applied in forced degradation studies is presented in the table below.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Site on this compound |

|---|---|---|

| Acidic Hydrolysis | 0.1 M to 1 M HCl, elevated temperature | Amide bond cleavage |

| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, elevated temperature | Amide bond cleavage |

| Oxidation | 3% to 30% H₂O₂, room or elevated temperature | Phenolic hydroxyl group, aromatic ring |

| Photolysis | Exposure to UV/Vis light (e.g., >1.2 million lux hours) | Aromatic ring, potential C-Cl bond cleavage |

| Thermal (Dry Heat) | Elevated temperatures (e.g., 60-80°C) | Overall molecular stability |

The identification and characterization of the resultant degradation products would be performed using advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Evaluation of Storage Conditions

The evaluation of appropriate storage conditions is essential to maintain the stability and purity of this compound during its shelf life. Based on available safety and handling information, specific conditions are recommended to prevent degradation.

The primary recommendations focus on controlling exposure to moisture, high temperatures, and incompatible substances. The compound should be stored sealed in a dry environment at room temperature. sigmaaldrich.com Keeping the container tightly closed in a dry, cool, and well-ventilated place is a standard recommendation to prevent potential hydrolysis from atmospheric moisture and to minimize thermal degradation.

The table below summarizes the recommended storage conditions for this compound.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature | To prevent thermal degradation. |

| Moisture | Store in a dry place; keep container tightly sealed. | To protect from atmospheric moisture and prevent hydrolysis. |

| Atmosphere | Store in a well-ventilated area. | General safety and stability practice. |

| Light | Store away from direct light (Implicit). | To prevent potential photolytic degradation. |

By adhering to these storage guidelines, the chemical integrity of this compound can be preserved, ensuring its suitability for its intended analytical or research applications.

Environmental and Ecological Research Perspectives

Environmental Fate and Transport Studies

The environmental fate and transport of N-(4-Chloro-3-hydroxyphenyl)acetamide are influenced by its chemical structure, which includes a chlorinated phenyl ring and an acetamide (B32628) group. While specific studies on this exact compound are limited, its environmental behavior can be inferred from research on structurally similar compounds like chloroaromatic substances, chlorinated phenols, and acetanilides.

The degradation of this compound in environmental matrices such as soil and water is expected to proceed through several key pathways, primarily driven by microbial activity. The presence of a chlorine atom on the aromatic ring generally increases the recalcitrance of a compound compared to its non-chlorinated counterpart.

Under aerobic conditions , the degradation of chloroaromatic compounds is typically initiated by oxygenase enzymes. For chlorinated phenols, this often involves hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.netmdpi.org Dechlorination can occur either before or after the ring is opened. researchgate.net For acetanilide (B955) herbicides, a common initial step is N-dealkylation, catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov Given these precedents, the aerobic degradation of this compound could be initiated by one of the following mechanisms:

Hydroxylation: Addition of another hydroxyl group to the phenyl ring, making it more susceptible to cleavage.

Dechlorination: The removal of the chlorine atom, a critical step in detoxification, which can be oxidative. mdpi.org

Amide hydrolysis: Cleavage of the acetamide bond to form 4-chloro-3-aminophenol and acetic acid.

Under anaerobic conditions , the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. researchgate.netmdpi.orgeurochlor.org This process is crucial for the breakdown of more highly chlorinated compounds that are resistant to aerobic degradation. eurochlor.org The resulting dechlorinated intermediates are generally less toxic and more amenable to further degradation under aerobic conditions. mdpi.org

The following table summarizes the probable initial degradation steps for this compound based on the degradation of related compounds.

| Condition | Probable Initial Degradation Step | Key Enzymes/Processes | Resulting Intermediate Type |

|---|---|---|---|

| Aerobic | Hydroxylation of the aromatic ring | Oxygenases | Chlorinated dihydroxyphenyl derivative |

| Aerobic | N-dealkylation/Amide hydrolysis | Amidases, Cytochrome P450 | 4-Chloro-3-aminophenol |

| Anaerobic | Reductive dechlorination | Reductive dehalogenases | N-(3-hydroxyphenyl)acetamide |

Biotransformation by microorganisms is the principal mechanism for the environmental breakdown of this compound. Various bacteria and fungi have been shown to degrade chlorinated phenols and acetanilides. researchgate.netacs.org

Microbial communities in soil and sediment that have been previously exposed to chloroaromatic pollutants may harbor strains capable of degrading this compound. iaea.org For instance, bacteria such as Pseudomonas, Bacillus, and Rhodococcus species have demonstrated the ability to degrade chlorinated phenols and anilines. iaea.orgnih.gov The initial steps of biotransformation often involve making the molecule more polar and susceptible to further enzymatic attack.

The acetamide group can be hydrolyzed by amidase enzymes, a common transformation for acetanilide herbicides. acs.org The resulting 4-chloro-3-aminophenol is a chlorinated aniline (B41778) derivative. Chlorinated anilines can be further degraded by microorganisms, often through pathways involving the formation of chlorocatechols. mdpi.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated phenols, through the action of extracellular ligninolytic enzymes. mdpi.org

The biotransformation process can lead to a variety of intermediate products before eventual mineralization to carbon dioxide, water, and chloride ions. However, incomplete degradation can sometimes result in the formation of metabolites that are also of environmental concern.

Ecotoxicological Research (excluding dosage)

The toxicity of chlorinated aromatic compounds generally varies with the degree and position of chlorine substitution.

Aquatic Organisms:

Algae: Chlorinated anilines and phenols can inhibit the growth of algae, which form the base of many aquatic food webs. For example, 4-chloroaniline (B138754) has been shown to be toxic to algae like Pseudokirchneriella subcapitata. nih.govresearchgate.net The mode of action often involves disruption of photosynthesis or cell membrane integrity.

Invertebrates: Aquatic invertebrates such as the water flea (Daphnia magna) are standard model organisms for ecotoxicity testing. Chlorinated anilines have demonstrated toxicity to Daphnia magna, affecting their mobility, reproduction, and survival. nih.gov The toxicity of these compounds can be related to their hydrophobicity, which influences their uptake and bioaccumulation. researchgate.net

Fish: Fish, such as the zebrafish (Danio rerio), can be impacted by chloroanilines, which may cause a range of sub-lethal effects including behavioral changes and developmental issues. mdpi.comnih.gov The parent compound of this compound, acetaminophen (B1664979) (N-acetyl-p-aminophenol), and its metabolites can also pose a risk to aquatic organisms, with studies indicating potential for oxidative stress and other physiological alterations in fish. researchgate.netnih.gov

Soil Organisms:

Microorganisms: The introduction of chlorinated organic compounds into the soil can alter the structure and function of microbial communities. While some microorganisms can degrade these compounds, high concentrations can be inhibitory to sensitive species, potentially affecting key soil processes like nutrient cycling.

Invertebrates: Earthworms and other soil invertebrates may be exposed to soil-bound contaminants. The effects can range from avoidance of contaminated soil to impacts on growth and reproduction.

The following table summarizes the potential ecotoxicological impacts on various model organisms, extrapolated from data on related compounds.

| Model Organism Group | Example Organism | Potential Inferred Impacts | Basis of Inference |

|---|---|---|---|

| Algae | Pseudokirchneriella subcapitata | Inhibition of growth, disruption of photosynthesis | Toxicity of 4-chloroaniline nih.govresearchgate.net |

| Aquatic Invertebrates | Daphnia magna | Impaired mobility, reduced reproduction and survival | Toxicity of chlorinated anilines nih.gov |

| Fish | Danio rerio (Zebrafish) | Behavioral alterations, developmental effects, oxidative stress | Toxicity of chloroanilines and acetaminophen derivatives mdpi.comresearchgate.net |

| Soil Microorganisms | Bacteria, Fungi | Shifts in community structure, potential inhibition of sensitive species | General effects of xenobiotics on soil biota |

Emerging Research Areas and Future Directions

Novel Delivery System Research (excluding dosage)

There is currently no available research on the development of novel delivery systems for N-(4-Chloro-3-hydroxyphenyl)acetamide. While research into advanced drug delivery is a burgeoning field, it has not been applied to this specific compound according to accessible literature.

Potential for Combination Research with Other Agents

No studies have been published investigating the potential for combination research involving this compound with other therapeutic agents. Research on related acetamides suggests that combination therapies can be a promising strategy to enhance efficacy or overcome resistance in various applications, but these findings are not directly applicable to this compound.

Development of Advanced Probes and Tracers

The development of advanced molecular probes and tracers is a critical area in pharmacology for understanding the mechanisms and pharmacokinetics of a compound. However, there is no evidence of such tools being developed or utilized for the study of this compound.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the fundamental lack of foundational studies on its biological activity, synthesis, and potential applications. This absence of data presents a significant barrier to exploring more advanced topics. The main opportunity lies in conducting initial exploratory studies to characterize the compound's basic properties, which could then pave the way for future research into the areas outlined.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-Chloro-3-hydroxyphenyl)acetamide?

Answer:

A common approach involves reacting substituted aniline derivatives with acetylating agents. For example, describes a two-step protocol:

Acylation : React 4-chloro-3-hydroxyaniline with acetyl chloride in dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts.

Purification : Extract the product via aqueous workup (e.g., HCl wash, NaHCO₃ neutralization) and recrystallize from toluene or methanol .

Key Considerations :

- Temperature control (<5°C) minimizes side reactions.

- Use anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

X-ray diffraction (XRD) with SHELXL refinement ( ) is critical for:

- Dihedral Angle Analysis : Determining the angle between aromatic rings (e.g., 60.5° in a chloro-fluoro derivative ).

- Hydrogen Bonding Networks : Identifying intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

Methodological Steps : - Grow single crystals via slow evaporation (e.g., toluene/methanol).

- Refine structures using SHELX programs, applying restraints for H-atom positions .

Basic: What spectroscopic techniques validate the purity and structure of this compound?

Answer:

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide CH₃ at δ 2.1 ppm).

- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.04 for C₈H₇ClNO₂).

Cross-Validation : Discrepancies in spectral data (e.g., unexpected peaks) may indicate residual solvents or byproducts, necessitating column chromatography .

Advanced: How do researchers address contradictions in reported bioactivity data for this compound?

Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives.

- Structural Analog Comparison : Compare with derivatives like N-(3-chloro-4-fluorophenyl)acetamide () to isolate substituent effects.

- Meta-Analysis : Use databases (e.g., PubChem, ChEMBL) to contextualize conflicting results and identify assay-specific variables (e.g., cell lines, incubation times) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., DCM, acetyl chloride).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloro-substituted ring for nucleophilic aromatic substitution).

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- SAR Analysis : Compare with analogs (e.g., ’s pyrazolo-pyrimidine derivatives) to correlate substituents with activity .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Polar Protic Solvents : Methanol/water mixtures yield high-purity crystals ().

- Nonpolar Alternatives : Toluene is effective for less polar derivatives ().

Optimization Tip : Perform solubility tests at 25°C and 60°C to identify ideal ratios.

Advanced: How do researchers resolve discrepancies in hydrogen bonding patterns across crystallographic studies?

Answer:

- Data Re-refinement : Re-process raw XRD data using updated SHELXL versions to correct for outdated restraints ( ).

- Temperature-Dependent Studies : Compare structures solved at 100 K vs. 298 K to assess thermal motion artifacts.

- Database Mining : Cross-reference with the Cambridge Structural Database (CSD) to identify consensus patterns .

Basic: What analytical methods quantify trace impurities?

Answer:

- HPLC-UV : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10 over 20 min).

- GC-MS : Detect volatile byproducts (e.g., unreacted aniline) with a DB-5MS column.

Calibration : Prepare standards for known impurities (e.g., 4-chloro-3-hydroxyaniline) .

Advanced: What strategies optimize the compound’s stability in biological assays?

Answer:

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the acetamide group.

- Light Protection : Store solutions in amber vials to avoid photodegradation of the chloro-hydroxyl moiety.

- Cryopreservation : Lyophilize stock solutions and store at -80°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.